2-Chloro-3-ethylcyclopropane-1-carboxylic acid
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Overview
Description
2-Chloro-3-ethylcyclopropane-1-carboxylic acid is a chemical compound with the following properties:
Chemical Formula: CHClO
Molecular Weight: 148.59 g/mol
CAS Number: 2060053-39-4
This compound belongs to the cyclopropane carboxylic acid family and contains a chlorine atom, an ethyl group, and a cyclopropane ring. Its unique structure makes it interesting for various applications.
Preparation Methods
a. Synthetic Routes:
The synthetic routes for 2-Chloro-3-ethylcyclopropane-1-carboxylic acid involve chlorination and cyclization reactions. One common method is the reaction of 3-ethylcyclopropane-1-carboxylic acid with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
b. Reaction Conditions:
- Chlorination: Typically carried out in anhydrous conditions using a chlorinating agent.
- Cyclization: The reaction occurs at elevated temperatures (around 100–150°C).
c. Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details on large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
2-Chloro-3-ethylcyclopropane-1-carboxylic acid can undergo various reactions:
Substitution Reactions: The chlorine atom can be replaced by other functional groups (e.g., hydroxyl, amino, or alkyl groups).
Reduction Reactions: Reduction of the carbonyl group to an alcohol.
Acid-Base Reactions: Reacts with bases to form salts.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., antimicrobial or antitumor properties).
Medicine: May serve as a precursor for drug development.
Industry: Employed in fine chemical manufacturing.
Mechanism of Action
The exact mechanism of action for 2-Chloro-3-ethylcyclopropane-1-carboxylic acid depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, leading to various effects.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other cyclopropane carboxylic acids and halogenated derivatives.
here.
Properties
Molecular Formula |
C6H9ClO2 |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-chloro-3-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4(5(3)7)6(8)9/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
ISMAHACOZMEGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1Cl)C(=O)O |
Origin of Product |
United States |
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